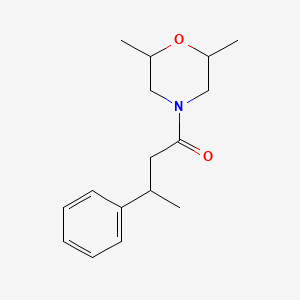
2-(4-sec-butylphenoxy)-N-(3-pyridinylmethyl)acetamide
Übersicht
Beschreibung
2-(4-sec-butylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as BPA, and it belongs to a class of compounds known as selective androgen receptor modulators (SARMs). SARMs are compounds that are designed to selectively target androgen receptors in the body, which can have a variety of effects on different tissues and organs.
Wirkmechanismus
The mechanism of action of 2-(4-sec-butylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by selectively targeting androgen receptors in the body. Androgen receptors are proteins that are found in many tissues and organs, including the prostate gland, muscle tissue, and bone tissue. By selectively targeting these receptors, this compound can have a variety of effects on different tissues and organs, including promoting muscle growth and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-sec-butylphenoxy)-N-(3-pyridinylmethyl)acetamide are complex and varied. In muscle tissue, this compound has been shown to promote muscle growth and improve muscle strength. In bone tissue, this compound has been shown to increase bone density and reduce the risk of fractures. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. In the brain, this compound has been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-sec-butylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments include its selectivity for androgen receptors, its ability to promote muscle growth and improve bone density, and its potential to inhibit the growth of cancer cells. However, there are also limitations to using this compound in lab experiments, including the need for careful dosing and monitoring, the potential for side effects, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are many future directions for research on 2-(4-sec-butylphenoxy)-N-(3-pyridinylmethyl)acetamide, including further studies on its mechanism of action, its potential therapeutic applications in different fields, and its safety and efficacy in clinical trials. Some potential future directions for research on this compound include:
- Studies on its potential to improve cognitive function and memory in patients with Alzheimer's disease
- Studies on its potential to increase fertility in both men and women
- Studies on its potential to treat other types of cancer, such as lung and colon cancer
- Studies on its potential to improve bone density and reduce the risk of fractures in patients with osteoporosis
- Studies on its safety and efficacy in clinical trials, including studies on its potential side effects and interactions with other medications.
In conclusion, 2-(4-sec-butylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been studied for its potential therapeutic applications in a variety of fields. While there is still much to learn about this compound, its selective targeting of androgen receptors and potential to promote muscle growth, improve bone density, and inhibit cancer cell growth make it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
2-(4-sec-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including oncology, neurology, and reproductive medicine. In oncology, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast and prostate cancer cells. In neurology, this compound has been studied for its potential to improve cognitive function and memory in patients with Alzheimer's disease. In reproductive medicine, this compound has been studied for its potential to increase fertility in both men and women.
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-14(2)16-6-8-17(9-7-16)22-13-18(21)20-12-15-5-4-10-19-11-15/h4-11,14H,3,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJBRWQKETUXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



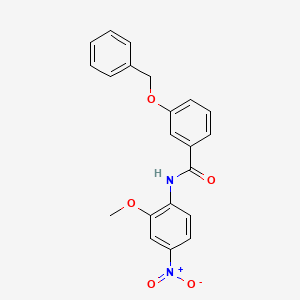



![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977074.png)
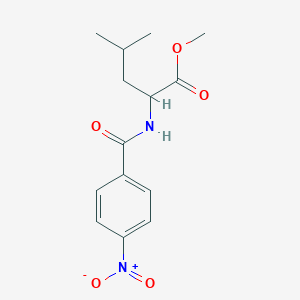
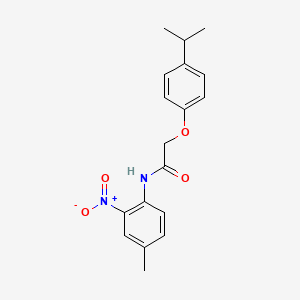

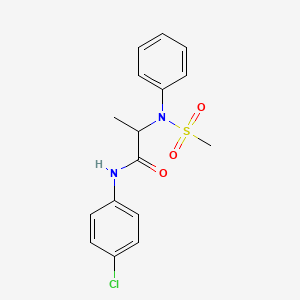
![1-(3,4-dimethoxyphenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B3977101.png)
![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3977103.png)
![1-methyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3977122.png)
![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}tryptophanate](/img/structure/B3977131.png)
